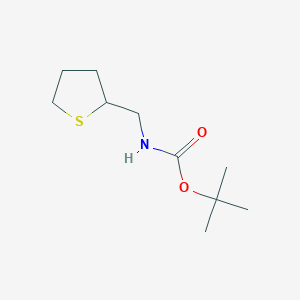
tert-butyl N-(thiolan-2-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(thiolan-2-ylmethyl)carbamate is an organic compound that features a thiophene ring, a carbamate group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(thiolan-2-ylmethyl)carbamate typically involves the reaction of tetrahydrothiophene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(thiolan-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Substituted carbamates
Scientific Research Applications
tert-butyl N-(thiolan-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of tert-butyl N-(thiolan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group.
Uniqueness
tert-butyl N-(thiolan-2-ylmethyl)carbamate is unique due to its combination of a thiophene ring, a carbamate group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene derivatives .
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
tert-butyl N-(thiolan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
NXTJUGBDLXQVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















